Heptyl Nonyl Phthalate: A Comprehensive Technical Guide
Heptyl Nonyl Phthalate: A Comprehensive Technical Guide
An in-depth examination of the chemical properties, synthesis, applications, and analytical methodologies for Heptyl Nonyl Phthalate, prepared for researchers, scientists, and drug development professionals.
Introduction
Heptyl nonyl phthalate, a high molecular weight phthalate ester, is a significant industrial chemical primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers. As a member of the broader class of C7-C9 alkyl phthalates, its toxicological and environmental profile is of considerable interest to the scientific community. This guide provides a detailed overview of the core chemical and physical properties of heptyl nonyl phthalate, its synthesis, industrial relevance, toxicological considerations, environmental fate, and the analytical techniques employed for its detection and quantification. For the purposes of this guide, where specific data for heptyl nonyl phthalate is not available, information on the closely related di(C7-C9 alkyl) phthalate mixture will be presented to provide a comprehensive understanding.
Chemical and Physical Properties
Heptyl nonyl phthalate is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.56 g/mol .[1] Its chemical structure consists of a benzene ring with two adjacent carboxylic acid esters, one esterified with a heptyl group and the other with a nonyl group. This unsymmetrical structure influences its physical and chemical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | Heptyl nonyl benzene-1,2-dicarboxylate | |
| CAS Number | 19295-81-9 | [2] |
| Molecular Formula | C24H38O4 | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| Physical State | Liquid | [3] |
| Boiling Point | 195 °C at 0.04 mmHg (for di-n-heptyl phthalate) | [4] |
| Density | 0.992 g/mL at 25 °C (for di-n-heptyl phthalate) | [3] |
| Water Solubility | Sparingly soluble | [4] |
It is important to note that some reported physical properties, such as boiling point and density, are for the closely related di-n-heptyl phthalate and should be considered as approximations for heptyl nonyl phthalate.
Synthesis of Heptyl Nonyl Phthalate
The synthesis of heptyl nonyl phthalate, an unsymmetrical dialkyl phthalate, is typically achieved through a two-step esterification process starting from phthalic anhydride.
Synthesis Pathway
Caption: General synthesis pathway for heptyl nonyl phthalate.
Experimental Protocol: Representative Synthesis of a Phthalate Ester
This protocol outlines the general procedure for the synthesis of a dialkyl phthalate ester, which can be adapted for heptyl nonyl phthalate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride with a slight excess of heptanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.
-
First Esterification (Mono-ester formation): Heat the reaction mixture with stirring to a temperature of approximately 120-140°C. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) until the phthalic anhydride is consumed, indicating the formation of the monoheptyl phthalate intermediate.
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Second Esterification (Di-ester formation): To the reaction mixture containing the monoheptyl phthalate, add a slight excess of nonanol.
-
Reaction Completion: Continue heating the mixture at a slightly higher temperature (e.g., 140-160°C) to drive the second esterification to completion. Water is continuously removed from the reaction mixture to shift the equilibrium towards the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Purification: The crude product is then purified using techniques such as liquid-liquid extraction followed by distillation under reduced pressure to obtain the pure heptyl nonyl phthalate.
Industrial Applications
The primary application of heptyl nonyl phthalate is as a plasticizer in polyvinyl chloride (PVC) to impart flexibility and durability. It is also used in other polymers, including rubbers and cellulose plastics. Its high molecular weight and low volatility make it suitable for applications where permanence is required.
Toxicological Profile
The toxicological data for heptyl nonyl phthalate is often considered as part of the broader category of di(C7-C9 alkyl) phthalates.
-
Acute Toxicity: Studies on di(C7-C9 alkyl) phthalate indicate low acute oral toxicity in rats, with LD50 values greater than 15,000 mg/kg body weight.[5]
-
Irritation and Sensitization: Di(C7-C9 alkyl) phthalate is not considered to be a skin or eye irritant, nor a skin sensitizer.[5]
-
Repeated Dose Toxicity: In repeated-dose studies in rats, the liver and testes have been identified as target organs at high doses.[5]
-
Reproductive and Developmental Toxicity: Two-generation reproduction toxicity studies on di-(C7-C9 alkyl) phthalate in rats showed no impairment of fertility or development at dietary levels up to 0.5%.[6] At the highest dose (1.0%), some effects on body weight and organ weights were observed.[6] Developmental toxicity studies in rats indicated a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity of 1000 mg/kg/day, while the NOAEL for developmental toxicity was 500 mg/kg/day for di-(C7-C9 alkyl) phthalate, with increased incidences of supernumerary lumbar ribs observed at higher doses.[7]
Environmental Fate and Biodegradability
Phthalate esters are not chemically bound to the polymer matrix and can leach into the environment.[8] The environmental fate of heptyl nonyl phthalate is primarily governed by biodegradation.
-
Biodegradation: Studies on di(heptyl,nonyl,undecyl) phthalate have shown a half-life of 6 to 8 days in river die-away tests.[9] In microcosms with lake water and sediment, a significant portion of the compound was mineralized to carbon dioxide over a 41-day period.[9] The biodegradation of phthalates generally proceeds through hydrolysis of the ester bonds to form the corresponding monoesters and alcohols, followed by further degradation of the phthalic acid core.[10][11]
Biodegradation Pathway
Caption: Generalized biodegradation pathway of heptyl nonyl phthalate.
Analytical Methodologies
The determination of heptyl nonyl phthalate in various matrices, particularly in polymers, is crucial for regulatory compliance and research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.
Experimental Protocol: Quantification of Heptyl Nonyl Phthalate in PVC by GC-MS
This protocol provides a step-by-step methodology for the extraction and analysis of heptyl nonyl phthalate from a PVC matrix.
-
Sample Preparation:
-
Cryogenically grind the PVC sample to a fine powder to increase the surface area for extraction.
-
Accurately weigh approximately 0.5 g of the powdered sample into a glass vial.
-
-
Extraction:
-
Add a known volume of a suitable solvent, such as a mixture of hexane and acetone (1:1 v/v), to the vial containing the sample.
-
Perform ultrasonic extraction for 30-60 minutes to facilitate the leaching of the phthalate from the polymer matrix.[12]
-
Alternatively, accelerated solvent extraction (ASE) can be used for a faster and more automated process.[13]
-
-
Extract Cleanup (if necessary):
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
If the extract is complex, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds.
-
-
GC-MS Analysis:
-
Instrumentation: An Agilent 8890 GC coupled to a 5977B MS detector or a similar system is suitable.[14]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), provides good separation of phthalates.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.
-
Injection: A 1 µL aliquot of the extract is injected in splitless mode.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the high molecular weight phthalates.
-
Mass Spectrometer: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for heptyl nonyl phthalate are monitored for quantification and confirmation.
-
-
Quantification:
-
A multi-point calibration curve is generated using certified reference standards of heptyl nonyl phthalate.
-
The concentration of heptyl nonyl phthalate in the sample is determined by comparing the peak area of the analyte in the sample extract to the calibration curve.
-
Analytical Workflow
Caption: A typical workflow for the analysis of heptyl nonyl phthalate in PVC.
Spectroscopic Data
-
1H and 13C NMR Spectroscopy: The 1H NMR spectrum of a phthalate ester typically shows characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the alkyl chains. The 13C NMR spectrum will show signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the heptyl and nonyl chains.[15][16][17]
-
FTIR Spectroscopy: The FTIR spectrum of heptyl nonyl phthalate will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730 cm⁻¹), C-O stretching, and the characteristic absorptions of the aromatic ring and aliphatic C-H bonds.[16][18]
Conclusion
Heptyl nonyl phthalate is a commercially important plasticizer with a well-defined role in the polymer industry. While its acute toxicity is low, there are considerations regarding its potential for reproductive and developmental effects at high doses, consistent with other high molecular weight phthalates. Its environmental persistence is mitigated by biodegradation processes. The analytical methodologies for its detection and quantification are well-established, with GC-MS being the preferred technique for its reliable and sensitive determination in various matrices. This guide provides a foundational understanding for researchers and professionals working with or studying this compound.
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